6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride
Description
Properties
CAS No. |
2411299-35-7 |
|---|---|
Molecular Formula |
C10H12FNO3S |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
InChI |
InChI=1S/C10H12FNO3S/c1-15-10-3-2-9-7-12(16(11,13)14)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
GBXFOTWIKOSCPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)F)C=C1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Fluorination Dynamics
The fluorination step in all methods follows a bimolecular nucleophilic substitution (SN2) mechanism. Density functional theory (DFT) calculations reveal that the transition state involves partial bond formation between fluoride and sulfur, with simultaneous cleavage of the sulfur-chlorine or sulfur-hydroxyl bond. Solvent polarity significantly affects reaction rates: MeCN accelerates fluorination by stabilizing ionic intermediates, while DMF enhances fluoride nucleophilicity through hydrogen bonding.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The tetrahydroisoquinoline core can be reduced to form a fully saturated isoquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties, particularly as an anticancer agent and an enzyme inhibitor . Its sulfonyl fluoride group enhances its reactivity with biological targets, making it a valuable candidate for drug development.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown potent effects against the MOLT-3 leukemia cell line, suggesting its potential use in cancer therapy.
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MOLT-3 | <10 |
Enzyme Inhibition
The sulfonyl fluoride moiety allows for the covalent modification of active site residues in enzymes. This mechanism has been extensively studied, particularly regarding its effects on choline esterases and serine proteases.
| Enzyme Type | Mechanism of Inhibition | Reference |
|---|---|---|
| Choline Esterases | Irreversible inhibition via covalent bond formation | |
| Serine Proteases | Modification of active site serine residues |
Chemical Biology
In the realm of chemical biology, 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride is utilized in the development of selective inhibitors for various biological pathways. The compound's ability to interact with nucleophilic sites in proteins makes it a candidate for designing inhibitors that can modulate enzyme activity.
Case Study: Selective AChE Inhibitors
A recent study highlighted the use of sulfonyl fluorides in synthesizing selective acetylcholinesterase (AChE) inhibitors through a SuFEx-enabled approach. The compound's reactivity was leveraged to create a library of sulfonamide derivatives that showed promising inhibitory activity against AChE.
Industrial Applications
Beyond medicinal chemistry and chemical biology, this compound also finds applications in industrial settings. Its utility extends to the development of dyes, antioxidants, and corrosion inhibitors due to its chemical stability and reactivity.
Summary of Biological Activities
The following table summarizes the various biological activities associated with 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride:
| Activity Type | Specific Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MOLT-3 cell line | |
| Enzyme Inhibition | Inhibition of choline esterases | |
| Antimicrobial | Potential antimicrobial effects |
Mechanism of Action
The mechanism of action of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit the activity of the target enzyme, leading to various biological effects. The tetrahydroisoquinoline core may also interact with other molecular targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Reactivity :
- Sulfonyl fluorides (e.g., target compound) exhibit superior stability compared to sulfonyl chlorides (e.g., ), yet retain reactivity in SuFEx click chemistry.
- Tosyl () and methyl sulfonyl () groups are less reactive but enhance metabolic stability in drug candidates.
Biological Activity: The trifluoroacetyl-sulfonamide analog () shows potent enzyme inhibition, suggesting that the target compound’s sulfonyl fluoride could act as a covalent inhibitor via fluoride displacement. Methoxy groups at position 6 (common in tetrahydroisoquinolines) may enhance binding to aromatic pockets in enzyme active sites .
Synthetic Utility :
- Sulfonyl chlorides () are intermediates for sulfonamides, while sulfonyl fluorides (target) enable "clickable" bioconjugation without harsh conditions.
- Bromine substituents () allow cross-coupling reactions, contrasting with the target compound’s methoxy group, which is electron-donating and less reactive.
Biological Activity
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride (CAS: 2411299-35-7) is a compound derived from the tetrahydroisoquinoline family, characterized by a methoxy group at the sixth position and a sulfonyl fluoride group at the second position. This unique structure contributes to its diverse biological activities, particularly its potential as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Chemical Structure and Properties
The chemical formula of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride is with a molecular weight of approximately 245.3 g/mol. The sulfonyl fluoride group enhances the compound's reactivity towards biological targets, making it an interesting candidate for medicinal chemistry applications.
Cholinesterase Inhibition
The primary biological activity associated with 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride is its ability to inhibit cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play significant roles in the hydrolysis of acetylcholine in the synaptic cleft; thus, their inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions in neurodegenerative conditions.
In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against AChE and BChE. For instance, sulfonamide derivatives have shown neuroprotective effects and improvements in cognitive function by modulating acetylcholine levels in the brain.
The mechanism by which 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride exerts its biological effects primarily involves covalent modification of active site residues in target enzymes. The sulfonyl fluoride moiety reacts with nucleophilic sites (e.g., serine residues) within these enzymes, leading to irreversible inhibition. This interaction can significantly alter enzyme activity and influence various biological pathways .
Comparative Analysis
To understand the uniqueness of this compound compared to other tetrahydroisoquinoline derivatives, a comparative analysis is provided below:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Neuroprotective |
| 6-Methyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Antidepressant |
| 7-Hydroxy-N-benzyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Anticancer |
| 1-(3-Dimethylaminopropyl)-6-methoxyisoquinoline | Isoquinoline | Cholinergic activity |
| 5-Methoxyindole-3-acetic acid | Indole derivative | Anti-inflammatory |
The presence of the sulfonyl fluoride group in 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride distinguishes it from other compounds by enhancing its reactivity and selectivity as a cholinesterase inhibitor.
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of tetrahydroisoquinolines to evaluate their biological activities. For example:
- Study on Neuroprotection : A study demonstrated that derivatives similar to 6-methoxy-1,2,3,4-tetrahydroisoquinoline could protect neuronal cells from oxidative stress-induced damage. This research highlights the potential therapeutic applications of such compounds in treating neurodegenerative diseases .
- Enzyme Inhibition Studies : Another significant research effort involved screening multiple tetrahydroisoquinoline derivatives for their inhibitory effects on AChE and BChE. The findings indicated that certain structural modifications could enhance inhibitory potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
